REACTION_CXSMILES
|
[F:1][C:2]([F:19])([F:18])[C:3]1[CH:4]=[C:5]([C:9]2[CH:13]=[C:12]([C:14]([O:16]C)=[O:15])[S:11][N:10]=2)[CH:6]=[CH:7][CH:8]=1.[OH-].[K+].Cl.FC(F)(F)C1C=C(C2C=C(C([O-])=O)SN=2)C=CC=1>>[F:19][C:2]([F:1])([F:18])[C:3]1[CH:4]=[C:5]([C:9]2[CH:13]=[C:12]([C:14]([OH:16])=[O:15])[S:11][N:10]=2)[CH:6]=[CH:7][CH:8]=1 |f:1.2|
|
Name
|
methyl 3-(3-trifluoromethylphenyl)-5-isothiazolecarboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C=CC1)C1=NSC(=C1)C(=O)OC)(F)F
|
Name
|
alcohol
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
3-(3-trifluoromethylphenyl)-5-isothiazolecarboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C=CC1)C1=NSC(=C1)C(=O)[O-])(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for one hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture then was added to 50 g
|
Type
|
CUSTOM
|
Details
|
The product which precipitated
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
CUSTOM
|
Details
|
crystallized from toluene and hexane
|
Type
|
CUSTOM
|
Details
|
to provide 1.3 g
|
Name
|
|
Type
|
|
Smiles
|
FC(C=1C=C(C=CC1)C1=NSC(=C1)C(=O)O)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |